N-(3-acetamidophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 1058231-99-4
Cat. No.: VC5166530
Molecular Formula: C16H17N7O2S
Molecular Weight: 371.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058231-99-4 |
|---|---|
| Molecular Formula | C16H17N7O2S |
| Molecular Weight | 371.42 |
| IUPAC Name | N-(3-acetamidophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H17N7O2S/c1-3-23-15-14(21-22-23)16(18-9-17-15)26-8-13(25)20-12-6-4-5-11(7-12)19-10(2)24/h4-7,9H,3,8H2,1-2H3,(H,19,24)(H,20,25) |
| Standard InChI Key | HRKVZEFNOYIDCA-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)N=N1 |
Introduction
Chemical Formula
The molecular formula of the compound is derived from its name:
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N-(3-acetamidophenyl): Indicates an acetamide group attached to a phenyl ring at the third position.
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2-((3-ethyl-3H-123triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Refers to a thioacetamide functional group linked to a triazolopyrimidine ring system.
Key Functional Groups
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Acetamide (-CONH2): Contributes to hydrogen bonding and solubility.
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Triazolopyrimidine Ring: A fused heterocyclic system providing potential biological activity.
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Thioether (-S-): Enhances lipophilicity and may influence bioavailability.
General Synthetic Pathway
The compound is likely synthesized through multistep reactions involving:
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Formation of the Triazolopyrimidine Core:
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Starting with aminoguanidine derivatives or similar precursors.
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Cyclization reactions in the presence of aldehydes or nitriles to form the triazolopyrimidine scaffold.
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Introduction of the Thioacetamide Group:
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Reaction of the triazolopyrimidine intermediate with chloroacetic acid derivatives under basic conditions.
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Acetamidophenyl Substitution:
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Coupling with 3-acetamidophenyl derivatives via amidation or nucleophilic substitution.
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Reaction Conditions
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Triethylamine or potassium carbonate.
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Temperature: Reflux conditions (~100–150°C).
Biological Activity
Compounds containing triazolopyrimidine and acetamide moieties are known for diverse pharmacological properties:
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Anticancer Activity:
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Anti-inflammatory Properties:
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Antimicrobial Effects:
Drug Development Potential
Given its structural features, this compound could serve as a lead molecule for:
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Developing enzyme inhibitors (e.g., kinases or oxidases).
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Exploring therapies for inflammatory diseases or infections.
Spectroscopic Characterization
To confirm the structure, standard analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR reveal chemical shifts corresponding to aromatic protons, amide groups, and ethyl substituents.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide () at ~1680 cm, stretching at ~1250 cm, and bonds at ~700 cm.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Computational Studies
Molecular docking simulations suggest that the compound binds effectively to active sites of target proteins due to its electron-rich heterocyclic core and hydrogen-bonding capacity .
Comparative Analysis
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